![molecular formula C24H23N5 B3025696 6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine CAS No. 1628502-91-9](/img/structure/B3025696.png)
6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine
Overview
Description
6-(4-Methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine is a novel compound that has been studied for its potential applications in various scientific and medical fields. This compound is composed of two heterocyclic rings, one pyridazine ring and one pyridinium ring, linked by a methylpiperazine bridge. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-viral, anti-bacterial, and anti-cancer properties. In addition, it has been studied for its potential as a therapeutic agent for several diseases, including Alzheimer's, Parkinson's, and Huntington's.
Scientific Research Applications
Neuroinflammation and Neurodegenerative Disorders
MW-150 has shown promise in modulating neuroinflammation, particularly in Alzheimer’s disease models. By inhibiting p38α MAPK, it reduces the phosphorylation of MAPK-activated protein kinase 2 (MK2) in glial cells. Additionally, it decreases the levels of interleukin-1β (IL-1β), a pro-inflammatory cytokine. This suggests potential therapeutic applications in neurodegenerative disorders characterized by inflammation .
Cognitive Enhancement and Learning & Memory
In aged amyloid precursor protein/presenilin 1 (APP/PS1) knock-in mice (a model of Alzheimer’s disease), MW-150 administration improved spatial reference memory performance. The compound reduced errors in the radial arm water maze, indicating cognitive enhancement. This finding underscores its relevance for memory-related research .
Behavioral Neuroscience
Researchers have explored MW-150’s impact on behavior. Its selective inhibition of p38α MAPK may influence neural circuits and behavioral responses. Further studies are needed to elucidate its effects on anxiety, depression, and other behavioral aspects .
Immunology and Inflammatory Diseases
Given its specificity for p38α MAPK, MW-150 could be valuable in studying immune responses. It may modulate cytokine production, cell migration, and inflammatory signaling pathways. Investigating its effects in autoimmune diseases or chronic inflammation is warranted .
Drug Development and Targeted Therapies
MW-150’s selectivity for p38α MAPK makes it an attractive candidate for drug development. Researchers are exploring its potential as a targeted therapy in various contexts, including cancer, where p38α MAPK plays a role in tumor progression .
Combination Therapies
MW-150 could be used synergistically with other compounds. For instance, combining it with oxidizing agents, adsorbents, or catalysts might enhance water treatment efficiency or improve drug delivery systems. Investigating such combinations is an exciting avenue for future research .
properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16-17H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIVUDIZZJLXCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine | |
CAS RN |
1628502-91-9 | |
Record name | MW-150 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628502919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MW-150 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPZ68T461K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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